molecular formula C15H16N4O2S B2893778 (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 1799272-20-0

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2893778
CAS No.: 1799272-20-0
M. Wt: 316.38
InChI Key: GTIPNDSVMSRTQS-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide” is a structurally complex sulfonamide derivative featuring an imidazo[1,2-b]pyrazole moiety linked to a phenylethenesulfonamide backbone.

The imidazopyrazole core is notable for its heterocyclic aromaticity, which may enhance binding to biological targets via π-π interactions. The sulfonamide group, a common pharmacophore in drug design, could contribute to hydrogen bonding and solubility properties. Structural elucidation of such compounds typically relies on X-ray crystallography refined via programs like SHELXL, ensuring precise atomic positioning .

Properties

IUPAC Name

(E)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-22(21,13-7-14-4-2-1-3-5-14)17-9-10-18-11-12-19-15(18)6-8-16-19/h1-8,11-13,17H,9-10H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPNDSVMSRTQS-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor effects, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.4 g/mol
  • IUPAC Name : N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Antitumor Activity

Several studies have evaluated the antitumor properties of compounds related to the imidazo[1,2-b]pyrazole scaffold. For example, derivatives of this scaffold have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5aA5494
5dHCT11617

These results indicate that modifications to the imidazo[1,2-b]pyrazole structure can enhance antitumor activity.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

Research indicates that compounds featuring the imidazo[1,2-b]pyrazole moiety often act on multiple targets within cancer cells, which may contribute to their efficacy as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key factors affecting activity include:

  • Substitution Patterns : Variations in the phenyl group or the imidazo[1,2-b]pyrazole ring can significantly alter potency.
  • Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability.

Case Studies

A notable study involved synthesizing various derivatives based on the imidazo[1,2-b]pyrazole scaffold. These derivatives were screened for their anticancer properties using MTT assays against several human cancer cell lines. The study highlighted that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with kinase inhibitors (e.g., ponatinib) and sulfonamide derivatives.

Parameter (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide Ponatinib (Reference: ) Sulfonamide-Based Kinase Inhibitors (General Class)
Core Structure Imidazo[1,2-b]pyrazole + ethenesulfonamide Acetylene-linked quinazoline Varied heterocycles with sulfonamide
Molecular Weight ~432.5 g/mol (estimated) 569.0 g/mol 350–600 g/mol
Synthetic Complexity Likely multi-step (exact steps unspecified) 9-step synthesis 6–12 steps
Yield Not reported 5.36% total yield 5–20% (typical for complex molecules)
Crystallography Tools SHELXL refinement probable Not specified SHELX programs commonly used

Key Observations

Synthesis : Ponatinib’s 9-step synthesis with a 5.36% yield highlights challenges in producing structurally intricate molecules. The target compound likely faces similar hurdles due to its imidazopyrazole and sulfonamide groups, which may require protection/deprotection strategies.

Structural Analysis: SHELX software, particularly SHELXL, is widely employed for refining small-molecule crystal structures .

Pharmacological Potential: Unlike ponatinib (a Bcr-Abl inhibitor), the target compound’s imidazopyrazole core may target different kinases or inflammatory pathways. Sulfonamide derivatives often exhibit varied bioactivity, including antimicrobial or anticancer effects, depending on substituents.

Methodological Insights

  • Crystallography : SHELXL’s robustness in handling twinned data or high-resolution structures would be critical for analyzing the target compound’s conformation, especially to distinguish (E)- and (Z)-isomers.
  • Synthesis : Lessons from ponatinib’s synthesis —such as optimizing coupling reactions or minimizing side products—could inform improvements in the target compound’s synthetic route.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.